1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of Pyridine Groups: The pyridine groups can be introduced through nucleophilic substitution reactions.
Benzylation: The benzyl group can be added via a benzylation reaction using benzyl halides.
Carboxamide Formation: The carboxamide group can be formed through an amide coupling reaction using carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide: Similar structure but with different substituents.
N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridin-3-yl group.
Uniqueness
1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(2-pyridin-3-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(25-14-8-17-7-4-11-24-15-17)20-21(19-9-12-23-13-10-19)28(27-26-20)16-18-5-2-1-3-6-18/h1-7,9-13,15H,8,14,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTBLSFMOHGFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CN=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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